molecular formula C7H6ClN3 B2815704 6-Chloro-2-ethylpyrimidine-4-carbonitrile CAS No. 1909313-71-8

6-Chloro-2-ethylpyrimidine-4-carbonitrile

Cat. No.: B2815704
CAS No.: 1909313-71-8
M. Wt: 167.6
InChI Key: OBLKUXONSOLLSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylpyrimidine-4-carbonitrile typically involves the reaction of 2-ethylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the chlorination of 2-ethylpyrimidine-4-carbonitrile using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-Ethylpyrimidine-4-carbonitrile+SOCl2This compound+SO2+HCl\text{2-Ethylpyrimidine-4-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Ethylpyrimidine-4-carbonitrile+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 6-substituted-2-ethylpyrimidine-4-carbonitrile derivatives.

    Oxidation: Formation of 2-ethylpyrimidine-4-carboxylic acid or 2-ethylpyrimidine-4-aldehyde.

    Reduction: Formation of 2-ethylpyrimidine-4-amine.

Scientific Research Applications

6-Chloro-2-ethylpyrimidine-4-carbonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylpyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the carbonitrile group can enhance its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylpyrimidine-4-carbonitrile
  • 6-Chloro-2-ethylpyrimidine-5-carbonitrile
  • 6-Chloro-2-ethylpyrimidine-4-carboxamide

Uniqueness

6-Chloro-2-ethylpyrimidine-4-carbonitrile is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6-chloro-2-ethylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKUXONSOLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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